2-Amino-N-(3-methylphenyl)acetamide hydrochloride
Overview
Description
2-Amino-N-(3-methylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O It is a derivative of acetamide, where the acetamide group is substituted with a 3-methylphenyl group and an amino group
Biochemical Analysis
Biochemical Properties
2-Amino-N-(3-methylphenyl)acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may impact the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell . Additionally, it can affect cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, which may be due to its gradual degradation or accumulation within cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of normal cellular processes. These threshold effects are important considerations in the context of its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the levels of metabolites and the overall metabolic flux. For instance, it may affect the activity of enzymes involved in amino acid metabolism, leading to changes in the concentrations of specific amino acids within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3-methylphenyl)acetamide hydrochloride typically involves the reaction of 3-methylaniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction can be summarized as follows:
Step 1: 3-Methylaniline reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-methylphenyl)chloroacetamide.
Step 2: The N-(3-methylphenyl)chloroacetamide is then treated with ammonia to yield 2-Amino-N-(3-methylphenyl)acetamide.
Step 3: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-(3-methylphenyl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-methylphenyl)acetamide hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-2-methylphenyl)acetamide
- N-(2-Amino-3-methylphenyl)acetamide
- N-(4-Amino-3-methylphenyl)acetamide
Uniqueness
2-Amino-N-(3-methylphenyl)acetamide hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further study.
Properties
IUPAC Name |
2-amino-N-(3-methylphenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7-3-2-4-8(5-7)11-9(12)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIUDCGRXGBIME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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